molecular formula C5H9NO3 B1590531 Methyl 2-amino-3-oxobutanoate CAS No. 68277-01-0

Methyl 2-amino-3-oxobutanoate

Cat. No.: B1590531
CAS No.: 68277-01-0
M. Wt: 131.13 g/mol
InChI Key: JJJKPDCCZFMOJD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-oxobutanoate (CAS: 41172-77-4) is a hydrochloride salt with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals . The compound is characterized by its amino and oxo functional groups, which enable diverse reactivity in nucleophilic and condensation reactions. Its hydrochloride form enhances stability and solubility, making it suitable for laboratory use under controlled conditions. Storage recommendations include room temperature in a dry, sealed environment, with solutions prepared in DMSO for experimental applications .

Properties

IUPAC Name

methyl 2-amino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(7)4(6)5(8)9-2/h4H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJKPDCCZFMOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476541
Record name Methyl 2-amino-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68277-01-0
Record name Methyl 2-amino-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

  • Methyl acetoacetate is dissolved in a suitable solvent, such as ethanol.
  • Ammonia or an amine is added to the solution.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Alkylation via Enolate Formation

The β-keto group facilitates enolate ion formation under basic conditions. Sodium ethoxide deprotonates the α-hydrogen (pKa ~10–12), generating an enolate that reacts with alkyl halides via an SN2 mechanism .

Reagent Conditions Product
Methyl iodideNaOEt, ethanol, 0–25°CMethyl 2-amino-3-oxo-α-methylbutanoate
Ethyl bromideKOtBu, THF, refluxEthyl-substituted derivative

The amino group stabilizes the enolate through resonance, enhancing reactivity compared to non-amino β-keto esters .

Diazonium Salt Coupling

The amino group reacts with aryldiazonium salts to form hydrazones. For example, coupling with benzenediazonium chloride produces methyl 2-(arylhydrazono)-3-oxobutanoate :

Reaction:

Methyl 2 amino 3 oxobutanoate+ArN2+Methyl 2 Arhydrazono 3 oxobutanoate+HCl\text{Methyl 2 amino 3 oxobutanoate}+\text{ArN}_2^+\rightarrow \text{Methyl 2 Arhydrazono 3 oxobutanoate}+\text{HCl}

Conditions:

  • pH 4–6, aqueous ethanol, 0–5°C.

  • Yields exceed 70% for electron-deficient aryl groups .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Byproduct
6M HCl, reflux2-Amino-3-oxobutanoic acidMethanol
2M NaOH, room temperatureSodium 2-amino-3-oxobutanoateMethanol

The amino group may protonate under acidic conditions, slowing hydrolysis kinetics compared to non-amino esters .

Reduction of the Keto Group

The β-keto group is reduced to a secondary alcohol using NaBH4 or LiAlH4:

Reaction:

Methyl 2 amino 3 oxobutanoateNaBH4,textMeOHMethyl 2 amino 3 hydroxybutanoate\text{Methyl 2 amino 3 oxobutanoate}\xrightarrow{\text{NaBH}_4,\\text{MeOH}}\text{Methyl 2 amino 3 hydroxybutanoate}

Notes:

  • LiAlH4 achieves full reduction but may require anhydrous conditions.

  • The amino group remains intact, avoiding imine formation under mild conditions.

Intramolecular Cyclization

Under dehydrating conditions (e.g., P2O5, heat), the amino and keto groups cyclize to form a pyrrolidone derivative:

Reaction:

Methyl 2 amino 3 oxobutanoateΔ3 Hydroxy 2 pyrrolidone+CO2\text{Methyl 2 amino 3 oxobutanoate}\xrightarrow{\Delta}\text{3 Hydroxy 2 pyrrolidone}+\text{CO}_2

Mechanism:

  • Keto-enol tautomerization.

  • Nucleophilic attack by the amino group on the carbonyl carbon.

  • Cyclization and decarboxylation .

Comparative Reactivity with Analogues

Compound Reactivity with Alkyl Halides Hydrazone Formation Hydrolysis Rate
Methyl 2-amino-3-oxobutanoateHigh (enolate stabilized by NH2)Fast (direct NH2 coupling)Moderate
Methyl acetoacetateModerateRequires NH2 introductionFast
Ethyl 3-oxopentanoateLow (no NH2 stabilization)No reactionFast

Mechanistic Insights

  • Enolate Alkylation : The amino group enhances enolate stability via resonance, directing alkylation to the α-carbon .

  • Hydrazone Formation : Diazonium coupling proceeds through electrophilic attack at the amino group, followed by tautomerization .

  • Cyclization : Proximity of the amino and keto groups enables a five-membered ring transition state, lowering activation energy .

Research Findings

  • Scalability : Continuous flow reactors improve yield in alkylation reactions by maintaining precise pH and temperature control .

  • Biological Relevance : Hydrazone derivatives exhibit antimicrobial activity, suggesting potential pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-oxobutanoate is employed in the synthesis of various pharmaceutical compounds. It serves as a precursor for:

  • Heterocycles : These are critical components in many drugs due to their biological activity.
  • Peptides : The compound is utilized in peptide synthesis, which is vital for developing therapeutic agents.

Biochemical Studies

The compound plays a significant role in biochemical research:

  • Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways.
  • Metabolic Pathway Analysis : this compound assists in elucidating metabolic pathways involving amino acids and keto acids.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of fine chemicals. Its ability to undergo various chemical transformations makes it valuable in:

  • Chemical Manufacturing : It serves as a building block for synthesizing other complex molecules.
  • Production of Agrochemicals : The compound's derivatives are explored for potential use in agricultural chemicals.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds that exhibit anti-inflammatory properties. The compound was reacted with various electrophiles to yield derivatives that showed promising results in biological assays.

Case Study 2: Enzyme Inhibition

Research on enzyme kinetics highlighted the role of this compound as an inhibitor of specific enzymes involved in metabolic disorders. The study provided quantitative data on the inhibition constants, demonstrating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-amino-3-oxobutanoate include esters, salts, and substituted derivatives. Below is a detailed comparison:

Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Structure: Ethyl ester derivative (C₆H₁₁NO₃·HCl, MW: 182 g/mol) .
  • Properties: Similar reactivity due to the amino-oxobutanoate backbone but increased lipophilicity from the ethyl group.
  • Applications: Widely used in drug synthesis, particularly as an intermediate for amino acid derivatives. Market reports indicate a 6.9% CAGR growth (2025–2031), driven by pharmaceutical demand .
  • Key Players : Hangzhou Hairui Chemical, Toronto Research Chemicals, and Oakwood Products dominate production .

Methyl 2-acetyl-3-oxobutanoate

  • Structure : Acetyl-substituted derivative (CAS: 4619-66-3, C₇H₁₀O₄, MW: 158.15 g/mol) .
  • Properties : Enhanced electrophilicity due to the acetyl group, facilitating reactions like Claisen condensations.
  • Applications : Used in synthesizing diketones and heterocycles, with applications in agrochemicals .

Ethyl 2-methyl-3-oxobutanoate

  • Structure : Methyl-substituted ester (CAS: 609-14-3, C₇H₁₂O₃, MW: 144.17 g/mol) .
  • Applications : Intermediate in flavor and fragrance synthesis due to its ester functionality .

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

  • Structure : Benzyl-substituted derivative (CAS: 61713-38-0, C₁₄H₁₈O₃, MW: 234.29 g/mol) .
  • Properties : Increased steric bulk and aromaticity, influencing solubility and reactivity.
  • Applications: Potential use in polymer chemistry and specialty chemicals .

Table 1: Comparative Analysis of this compound and Analogues

Compound CAS Molecular Formula MW (g/mol) Key Functional Groups Primary Applications Market/Industry Relevance
This compound 41172-77-4 C₅H₁₀ClNO₃ 167.59 Amino, oxo, methyl ester Pharmaceutical intermediates Research-focused, niche market
Ethyl 2-amino-3-oxobutanoate HCl 20207-16-3 C₆H₁₁NO₃·HCl 182 Amino, oxo, ethyl ester Drug synthesis, amino acids 6.9% CAGR growth (2025–2031)
Methyl 2-acetyl-3-oxobutanoate 4619-66-3 C₇H₁₀O₄ 158.15 Acetyl, oxo, methyl ester Agrochemicals, heterocycles Specialty chemical production
Ethyl 2-methyl-3-oxobutanoate 609-14-3 C₇H₁₂O₃ 144.17 Methyl, oxo, ethyl ester Flavor/fragrance intermediates Established industrial use

Physicochemical and Reactivity Differences

  • Solubility: Methyl esters (e.g., this compound) exhibit higher polarity than ethyl analogs, favoring aqueous-organic solvent systems .
  • Reactivity: The amino group in this compound enables condensation reactions (e.g., with carbonyl compounds) to form heterocycles like imidazoles and oxazoles . Ethyl derivatives, with larger alkyl chains, may show slower reaction kinetics due to steric effects.
  • Thermal Stability: Hydrochloride salts (e.g., Methyl and Ethyl 2-amino-3-oxobutanoate) are more stable than non-salt forms, reducing decomposition during synthesis .

Market and Industrial Landscape

  • This compound: Limited commercial data, but research demand is driven by its role in synthesizing bioactive molecules .
  • Ethyl 2-amino-3-oxobutanoate HCl: Dominates the market due to broader pharmaceutical applications, with major producers in Asia-Pacific and North America .
  • Non-Amino Derivatives: Compounds like Ethyl 2-methyl-3-oxobutanoate have steady demand in non-pharmaceutical sectors (e.g., food additives) .

Biological Activity

Methyl 2-amino-3-oxobutanoate, also known as this compound hydrochloride, is an organic compound characterized by the presence of an amino group, a keto group, and a methyl ester. This unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. This article explores the biological activity of this compound, focusing on its applications in pharmaceuticals and its potential therapeutic effects.

This compound has the molecular formula C5H10ClNO3C_5H_{10}ClNO_3 and a molecular weight of approximately 167.59 g/mol. The compound's synthesis typically involves several steps that utilize various organic reagents under controlled conditions. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to monitor reactions and purify products.

Applications in Organic Synthesis

The compound is instrumental in synthesizing heterocyclic compounds, which are critical for developing numerous pharmaceuticals. For example, it has been used to create derivatives such as 3-(bromoacetyl)coumarin, which possess significant biological activity. The versatility of this compound allows for the production of polyfunctionalized molecules, making it valuable in both academic research and industrial applications.

Antioxidant Activity

Recent studies have investigated the antioxidant properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising results in DPPH radical scavenging assays, indicating their potential as antioxidants . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

The biological activity of this compound extends to its antimicrobial effects. Research indicates that certain derivatives exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria . This property is particularly important for developing new antimicrobial agents in response to rising antibiotic resistance.

Enzyme Inhibition

Enzymatic assays have demonstrated that some derivatives can inhibit specific enzymes involved in metabolic pathways. For example, compounds derived from this compound have been shown to affect cholinesterase enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various derivatives synthesized from this compound using DPPH assays. The results indicated that certain derivatives exhibited a dose-dependent increase in antioxidant capacity, with effective concentrations ranging from 62.5 to 1000 mg/mL .

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of synthesized derivatives was tested against standard bacterial strains. The results showed significant inhibition zones for specific compounds, highlighting their potential as novel antimicrobial agents .

Research Findings Summary

Property Findings
Antioxidant Activity Promising DPPH radical scavenging ability in synthesized derivatives.
Antimicrobial Activity Significant antibacterial effects against gram-positive and gram-negative bacteria.
Enzyme Inhibition Potential inhibition of cholinesterase enzymes suggests applications in neurodegenerative disease treatment.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-oxobutanoate
Reactant of Route 2
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